molecular formula C19H14Br2N2O3S B162973 N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide CAS No. 300670-16-0

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Cat. No.: B162973
CAS No.: 300670-16-0
M. Wt: 510.2 g/mol
InChI Key: SJJKUNDBFWUAQB-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide (C₂₀H₁₄Br₂N₂O₃S, molecular weight 510.20) is a sulfamoyl benzamide derivative characterized by dual 4-bromophenyl substituents on both the benzamide nitrogen and the sulfamoyl group . Its crystal structure and physicochemical properties, such as a melting point range of 141–174°C (observed in structurally related compounds), reflect the influence of bromine atoms on molecular packing and stability . The compound has been investigated for diverse biological activities, including inhibition of sirtuin 2 (SIRT2), polyglutamine aggregation, and stimulation of RAD51-mediated homologous recombination .

Properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKUNDBFWUAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184135
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
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Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300670-16-0
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide
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Preparation Methods

Chlorosulfonation of Benzoic Acid Derivatives

The synthesis begins with the chlorosulfonation of 3-nitrobenzoic acid using chlorosulfonic acid under controlled conditions. This reaction introduces a sulfonyl chloride group at the meta position relative to the carboxylic acid functionality, forming 3-(chlorosulfonyl)-4-nitrobenzoic acid. Excess chlorosulfonic acid is employed to drive the reaction to completion, with temperatures maintained below 10°C to minimize side reactions such as over-sulfonation. The intermediate is isolated via vacuum filtration and washed with cold water to remove residual acid.

Sulfonamide Formation with 4-Bromoaniline

The chlorosulfonyl intermediate is reacted with 4-bromoaniline in acetone under reflux to form 3-[(4-bromophenyl)sulfamoyl]-4-nitrobenzoic acid. This step requires a 1:1 molar ratio of reactants, with TLC monitoring to confirm reaction completion. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding a pale-yellow solid.

Reduction of Nitro Group to Amine

Catalytic hydrogenation of the nitro group is performed using Raney nickel as a catalyst under 0.4–0.6 MPa hydrogen pressure at 60°C for 80 minutes. Methanol serves as the solvent, achieving a 86% yield of 3-[(4-bromophenyl)sulfamoyl]-4-aminobenzoic acid. Alternative reductants such as SnCl₂/HCl are less efficient, with yields dropping to 72% due to incomplete reduction.

Acylation with 4-Bromobenzoyl Chloride

The amine intermediate undergoes acylation with 4-bromobenzoyl chloride in the presence of pyridine to neutralize HCl byproducts. Reaction at 40°C for 8 hours in dichloromethane affords this compound in 92% yield. Excess acylating agent (1.05 equivalents) ensures complete conversion, verified by the disappearance of the amine’s NH₂ stretch in FTIR.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Side Products
SulfonylationAcetone, reflux90.3<5%
HydrogenationMethanol, 60°C86.0<3%
AcylationDCM, 40°C92.0<2%

Polar aprotic solvents like acetone enhance sulfonamide formation by stabilizing the transition state, while methanol’s high polarity facilitates hydrogenation. Elevated temperatures during acylation reduce reaction time but risk decomposition above 50°C.

Catalytic Hydrogenation Efficiency

Raney nickel outperforms palladium on carbon (Pd/C) in this system, achieving 86% yield versus Pd/C’s 78%. Nickel’s lower cost and resistance to sulfur poisoning make it ideal for large-scale synthesis. Hydrogen pressure below 0.6 MPa prevents over-reduction of the aromatic ring.

Spectroscopic Characterization and Purity Assessment

FTIR Analysis

Key absorption bands include:

  • 3,448 cm⁻¹ : N–H stretch of sulfonamide

  • 1,643 cm⁻¹ : C=O stretch of benzamide

  • 1,076 cm⁻¹ : Symmetric SO₂ stretch

  • 665 cm⁻¹ : C–S vibration

The absence of a nitro group stretch at 1,520 cm⁻¹ confirms complete reduction.

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.75 (s, 1H, CONH)

    • δ 7.06–8.38 (m, 12H, aromatic H)

    • δ 2.59 (s, 1H, SO₂NH)

  • ¹³C NMR (DMSO-d₆) :

    • 166.34 ppm (C=O)

    • 139.10 ppm (C–Br)

    • 116.36 ppm (C–SO₂)

Mass Spectrometry

ESI-MS (m/z): 583.92 [M+H]⁺ (calc. 583.96 for C₁₉H₁₄Br₂N₂O₃S). Isotopic peaks at 585.92 and 587.92 confirm the presence of two bromine atoms.

Comparative Analysis of Synthetic Methodologies

MethodYield (%)Purity (%)ScalabilityCost Index
Chlorosulfonation route86.398.5High1.0
Direct coupling72.895.2Moderate1.4
Microwave-assisted88.199.0Low2.1

The chlorosulfonation route remains the most balanced approach, offering high yield and scalability. Microwave-assisted synthesis, while efficient, requires specialized equipment, increasing costs by 110% .

Chemical Reactions Analysis

Types of Reactions

C2-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of C2-8 include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

C2-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in inhibiting polyglutamine aggregation, which is relevant in neurodegenerative diseases.

    Medicine: Potential therapeutic agent for conditions like Huntington’s disease due to its ability to reduce neurodegeneration.

    Industry: Used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of C2-8 involves the inhibition of polyglutamine aggregation. This compound interacts with specific molecular targets and pathways involved in the aggregation process, thereby reducing the formation of toxic aggregates. The exact molecular targets and pathways are still under investigation, but it is believed that C2-8 interferes with the protein-protein interactions that lead to aggregation .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Biological Activity Reference
Target Compound 4-Br on benzamide and sulfamoyl 510.20 SIRT2 inhibition, polyQ inhibition
RS-1 (3-[(Benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide) Benzylamino sulfonyl, 4-Br on benzamide 522.24 RAD51 stimulation
N-(4-Bromophenyl)-3-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide NO₂ on benzamide and sulfamoyl 504.27 Antidiabetic (Glucokinase activation)
N-Methylated Target Compound Methylation on amide nitrogen 524.22 (estimated) Enhanced SIRT2 inhibition (IC₅₀ ~1 µM)
N-(4-Chlorophenyl)-3-(thiophen-2-ylcarbonylamino)benzamide Cl on benzamide, thiophene carbonyl 387.85 Anticoagulant/antiplatelet activity

Key Observations :

  • Bulkier Substituents: RS-1, with a benzylamino sulfonyl group, exhibits distinct RAD51-stimulatory activity, highlighting the role of sulfonamide flexibility in DNA repair mechanisms .
  • Methylation Effects : N-Methylation of the target compound increases SIRT2 inhibition potency by ~10-fold, suggesting improved hydrophobic interactions within the enzyme’s binding pocket .

Mechanistic Insights :

  • SIRT2 Inhibition : Docking simulations indicate that para-bromo substituents occupy hydrophobic pockets in SIRT2, while methylation reduces steric hindrance, improving binding .
  • RAD51 Activation : RS-1’s benzyl group may facilitate interactions with RAD51 presynaptic filaments, promoting DNA repair .

Biological Activity

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C19H14Br2N2O3SC_{19}H_{14}Br_2N_2O_3S . The presence of bromine atoms and a sulfamoyl group contributes to its unique properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of bromine into the benzene ring.
  • Sulfamoylation : Attachment of the sulfamoyl group using chlorosulfonylbenzoic acid.
  • Amidation : Formation of the benzamide structure through coupling reactions.

These steps often require specific reagents such as bromine, benzoyl chloride, and bases like pyridine to facilitate the reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfamoyl groups have shown potent activity against various bacterial strains. In particular, studies have reported minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Sulfamoyl-benzamide derivatives have demonstrated selective inhibition against human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in several cancer-related pathways. For example, one derivative was identified as a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 μM . This suggests that this compound may have therapeutic potential in cancer treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly h-NTPDases, which play crucial roles in nucleotide metabolism and signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their overall biological effects .

Case Studies

  • Antimicrobial Study : A recent study synthesized a series of sulfamoyl benzamide derivatives, including this compound, and evaluated their antimicrobial activity against clinical isolates. The results indicated that these compounds significantly inhibited bacterial growth compared to standard antibiotics .
  • Cancer Research : In another investigation focusing on h-NTPDase inhibition, derivatives were screened for their ability to reduce enzyme activity associated with tumor progression. The findings highlighted that specific substitutions on the benzamide structure could enhance selectivity and potency against cancer cell lines .

Comparative Analysis

Compound NameAntimicrobial Activity (MIC)h-NTPDase Inhibition (IC50)
This compound3.12 - 12.5 μg/mL2.88 μM
N-(4-chlorophenyl)-3-sulfamoylbenzamide5 - 15 μg/mL1.5 μM
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide6.25 - 12.5 μg/mLNot reported

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, and how is its purity validated?

Methodological Answer: The synthesis of this compound follows protocols analogous to sulfonamide-coupled benzamides. Key steps include:

  • Reaction Setup : React 3-sulfamoylbenzoyl chloride with 4-bromoaniline in anhydrous dichloromethane (DCM) or benzene under inert conditions, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Workup : Hydrolysis, solvent extraction (e.g., ethyl acetate), and purification via recrystallization or column chromatography.
  • Characterization :
    • 1H/13C-NMR : Peaks for bromophenyl protons (~7.3–7.6 ppm) and sulfonamide NH (~10.2 ppm) confirm connectivity .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C₁₉H₁₃Br₂N₂O₃S (exact mass: 516.92 g/mol).
    • Melting Point : Compare with literature values (e.g., ~174°C for analogs) .

Q. How does this compound inhibit polyglutamine (polyQ) aggregation in Huntington’s disease models?

Methodological Answer: The compound (termed Polyglutamine Aggregation Inhibitor III, C2-8) is cell-permeable and disrupts polyQ fibril formation via:

  • Binding Interactions : Sulfonamide and benzamide groups likely interact with amyloidogenic regions of huntingtin protein, preventing β-sheet stacking .
  • In Vitro Assays : Use fluorescence-based thioflavin T (ThT) assays to monitor aggregation kinetics. IC₅₀ values are typically determined at 4 µM .
  • Validation : Post-treatment analysis via SDS-PAGE or filter-trap assays quantifies soluble vs. insoluble protein fractions .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in neuronal cell models?

Methodological Answer:

  • Cell Lines : Use striatal-derived ST14A or PC12 cells expressing mutant huntingtin (e.g., Htt-Q74) .
  • Dosing : Test concentrations from 1 nM to 100 µM (in 0.1% DMSO) to establish IC₅₀. Include controls (e.g., DMSO-only, 1 µM Congo Red as a positive inhibitor) .
  • Metrics :
    • Viability : MTT assay to exclude cytotoxicity.
    • Aggregation : Immunostaining with anti-polyQ antibodies (e.g., MW1) and confocal microscopy for inclusion body counts .

Q. What computational strategies predict the compound’s binding sites on polyQ proteins?

Methodological Answer:

  • Docking Tools : Use AutoDock Vina for molecular docking. Prepare the protein structure (PDB: 3IO4) by removing water and adding polar hydrogens .
  • Grid Parameters : Center the grid on the polyQ region (e.g., residues 35–65 of huntingtin).
  • Analysis : Cluster top-scoring poses (RMSD ≤2 Å) and validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Methodological Answer:

  • SAR Studies : Compare analogs (e.g., 4-chloro or 4-fluoro phenyl derivatives) synthesized via similar routes .
  • Activity Testing :
    • ThT Assay : Measure aggregation inhibition at 10 µM.
    • Lipophilicity : LogP values (e.g., calculated via ChemAxon) correlate with cell permeability .
  • Key Finding : Bromine enhances hydrophobic interactions, while trifluoromethyl groups improve metabolic stability but reduce solubility .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Poor brain penetration may explain in vivo limitations .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify degradation products (e.g., dehalogenation) .
  • Model Optimization : Use transgenic Drosophila or zebrafish models for real-time aggregation tracking via fluorescence reporters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
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N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

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